

# Application Note: Structural Elucidation of CH-Fubiata Using NMR Spectroscopy

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## Compound of Interest

Compound Name: CH-Fubiata

Cat. No.: B10829044

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**CH-Fubiata** is a synthetic cannabinoid featuring an N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide structure.[1] As novel psychoactive substances (NPS) with uncharacterized pharmacological and toxicological profiles continue to emerge, the unambiguous determination of their chemical structure is a critical first step for both forensic identification and pharmacological assessment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the complete structural characterization of such novel compounds, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.[2][3] This application note provides a comprehensive guide to the structural elucidation of **CH-Fubiata** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

## Summary of NMR Strategy

A systematic approach employing multiple NMR experiments is essential for the complete and accurate assignment of all proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) signals of **CH-Fubiata**. The standard dataset for structural elucidation includes:

- 1D  $^1\text{H}$  NMR: To identify the types and relative numbers of protons.[4]

- 1D  $^{13}\text{C}$  NMR (with DEPT): To determine the number and types of carbon atoms ( $\text{CH}_3$ ,  $\text{CH}_2$ ,  $\text{CH}$ ,  $\text{C}$ ).
- 2D COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically through 2-3 bonds.
- 2D HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-4 bond) correlations between protons and carbons, which is key to connecting molecular fragments.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space, providing insights into the 3D structure and stereochemistry.

## Data Presentation

The following tables summarize the hypothetical quantitative NMR data for **CH-Fubiata**, acquired in  $\text{CDCl}_3$  at 500 MHz.

Table 1:  $^1\text{H}$  NMR Data for **CH-Fubiata** (500 MHz,  $\text{CDCl}_3$ )

Atom No.	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	7.15	s	-	1H
H-4	7.65	d	7.9	1H
H-5	7.20	t	7.5	1H
H-6	7.12	t	7.5	1H
H-7	7.30	d	8.1	1H
H-1'	5.30	s	-	2H
H-2', H-6'	7.18	t	8.6	2H
H-3', H-5'	7.00	t	8.6	2H
H-1''	3.80	s	-	2H
H-2''	5.40	d	7.8	1H (NH)
H-3''	3.75	m	-	1H
H-4''a, H-8''a	1.85	m	-	2H
H-4''b, H-8''b	1.65	m	-	2H
H-5''a, H-7''a	1.75	m	-	2H
H-5''b, H-7''b	1.30	m	-	2H
H-6''a	1.60	m	-	1H
H-6''b	1.15	m	-	1H

Table 2:  $^{13}\text{C}$  NMR and DEPT-135 Data for **CH-Fubiata** (125 MHz,  $\text{CDCl}_3$ )

Atom No.	Chemical Shift ( $\delta$ , ppm)	DEPT-135
C-2	123.5	CH
C-3	110.0	C
C-3a	128.0	C
C-4	120.0	CH
C-5	122.5	CH
C-6	121.0	CH
C-7	111.0	CH
C-7a	136.5	C
C-1'	49.5	CH <sub>2</sub>
C-1''	133.0	C
C-2', C-6'	129.0	CH
C-3', C-5'	115.5 (d, J=21.5 Hz)	CH
C-4'	162.0 (d, J=245.0 Hz)	C
C-1''	32.0	CH <sub>2</sub>
C-2''	171.0	C
C-3''	48.5	CH
C-4'', C-8''	33.0	CH <sub>2</sub>
C-5'', C-7''	25.0	CH <sub>2</sub>
C-6''	26.0	CH <sub>2</sub>

## Experimental Protocols

Detailed methodologies for key NMR experiments are provided below.

### 1. Sample Preparation

- Weigh 5-10 mg of **CH-Fubiata** reference standard.
- Dissolve the sample in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

## 2. General Instrument Parameters

- Spectrometer: 500 MHz NMR Spectrometer with a cryoprobe.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K

## 3. Protocol for 1D $^1\text{H}$ NMR

- Pulse Sequence: zg30 (Bruker)
- Spectral Width (SWH): 20 ppm (10,000 Hz)
- Number of Scans (NS): 16
- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): 3.28 s
- Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Perform Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

## 4. Protocol for 1D $^{13}\text{C}\{^1\text{H}\}$ NMR

- Pulse Sequence: zgpg30 (Bruker) with proton decoupling
- Spectral Width (SWH): 240 ppm (30,000 Hz)
- Number of Scans (NS): 1024

- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): 1.1 s
- Processing: Apply an exponential window function with LB = 1.0 Hz. Perform Fourier transform, phase correction, and baseline correction.

#### 5. Protocol for 2D DQF-COSY

- Pulse Sequence: cosygpqf (Bruker)
- Spectral Width (SWH): 12 ppm in both F1 and F2 dimensions
- Data Points (TD): 2048 in F2, 512 in F1
- Number of Scans (NS): 8
- Relaxation Delay (D1): 1.5 s
- Processing: Apply a sine-squared window function in both dimensions. Perform Fourier transform, symmetrization, and baseline correction.

#### 6. Protocol for 2D HSQC

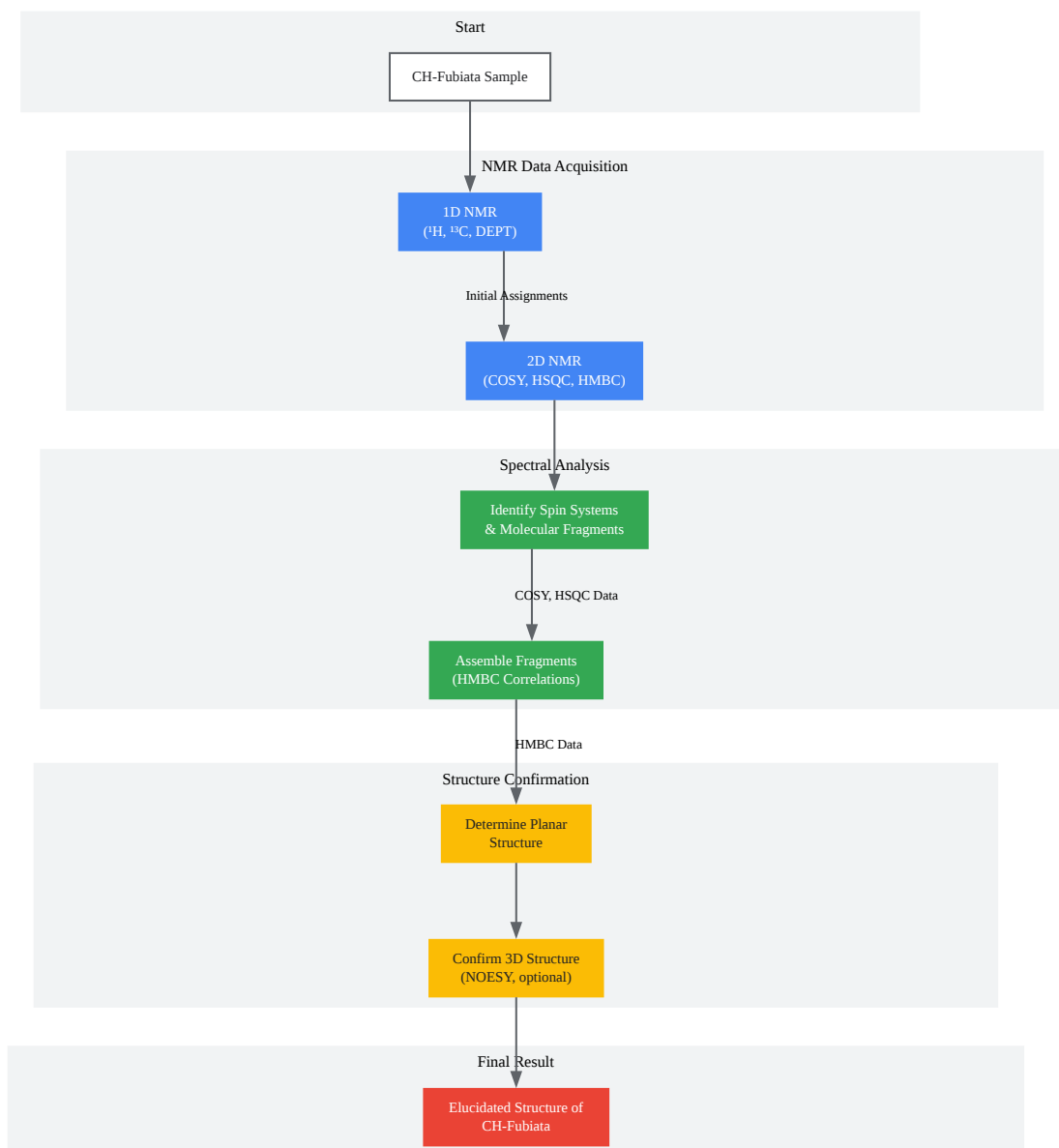
- Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) for phase-sensitive editing
- Spectral Width (SWH): 12 ppm in F2 ( $^1\text{H}$ ), 160 ppm in F1 ( $^{13}\text{C}$ )
- Data Points (TD): 2048 in F2, 256 in F1
- Number of Scans (NS): 4
- Relaxation Delay (D1): 1.5 s
- $^1\text{JCH}$  Coupling Constant: Optimized for 145 Hz
- Processing: Apply a QSINE window function (SSB=2) in both dimensions. Perform Fourier transform and baseline correction.

## 7. Protocol for 2D HMBC

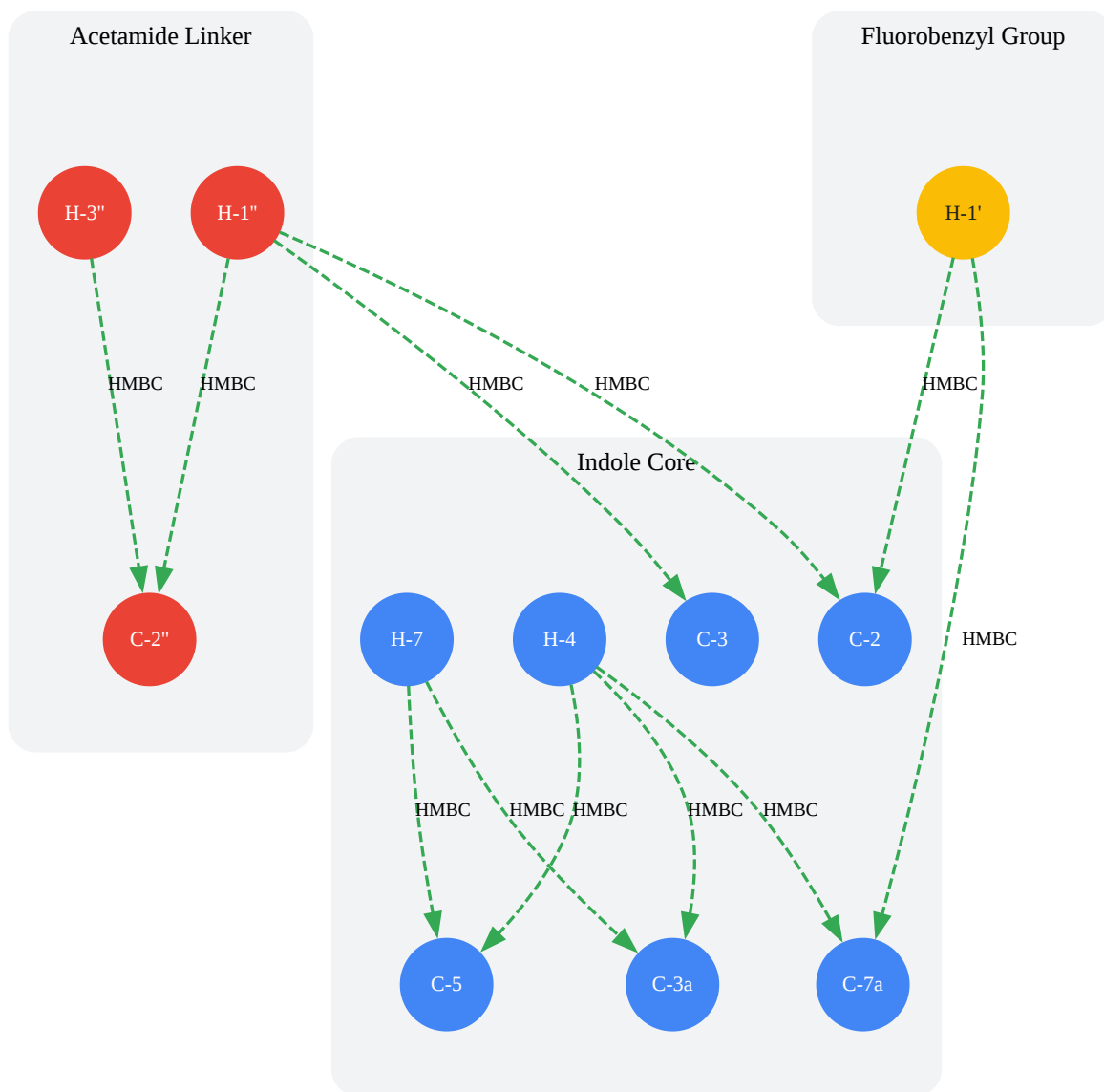
- Pulse Sequence: hmbcgpndqf (Bruker)
- Spectral Width (SWH): 12 ppm in F2 ( $^1\text{H}$ ), 220 ppm in F1 ( $^{13}\text{C}$ )
- Data Points (TD): 2048 in F2, 512 in F1
- Number of Scans (NS): 16
- Relaxation Delay (D1): 1.5 s
- Long-Range Coupling Constant ( $^n\text{JCH}$ ): Optimized for 8 Hz
- Processing: Apply a sine-squared window function in both dimensions. Perform Fourier transform and baseline correction.

## Visualizations

The following diagrams illustrate the workflow and logical connections used in the structural elucidation of **CH-Fubiata**.







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